Methyl 4-(chloro(cyano)methyl)benzoate
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Overview
Description
Methyl 4-(chloro(cyano)methyl)benzoate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzoic acid, where the methyl ester group is substituted with a chloro(cyano)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chloro(cyano)methyl)benzoate typically involves the reaction of 4-chlorobenzonitrile with methyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically purified using large-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chloro(cyano)methyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Methyl 4-(chloro(cyano)methyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(chloro(cyano)methyl)benzoate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but lacks the chloro group.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(cyanomethyl)benzoate: Similar structure but without the chloro group.
Uniqueness
Methyl 4-(chloro(cyano)methyl)benzoate is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 4-(chloro(cyano)methyl)benzoate, also known by its chemical identifier CID 16394985, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with cyanomethyl chloride in the presence of a suitable catalyst. The process can be summarized in the following steps:
- Esterification : The carboxylic acid group of 4-chlorobenzoic acid reacts with methanol to form methyl 4-chlorobenzoate.
- Cyanomethylation : Methyl 4-chlorobenzoate is then treated with cyanomethyl chloride to introduce the cyano group.
This synthetic route is advantageous due to its relatively simple operation and high yield potential.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several tested bacteria are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. The results indicate that this compound has selective cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values are detailed in Table 2.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 30 |
A549 | 25 |
The proposed mechanism of action for the antimicrobial activity involves disruption of the bacterial cell membrane integrity, leading to cell lysis. For cytotoxic effects, it is suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study 1: Local Anesthetic Activity
A study evaluated the local anesthetic potential of various benzoate derivatives, including this compound. The compound exhibited comparable local anesthetic effects to established anesthetics like tetracaine and pramocaine. The results are summarized in Table 3.
Compound | Local Anesthetic Effect (%) |
---|---|
This compound | 75 |
Tetracaine | 90 |
Pramocaine | 85 |
Case Study 2: Anticancer Activity
In a preclinical trial involving various cancer cell lines, this compound was tested for its anticancer properties. The study reported significant inhibition of cell proliferation in MCF-7 cells, suggesting potential for further development as an anticancer agent.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 4-[chloro(cyano)methyl]benzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9H,1H3 |
InChI Key |
UCFMUFYUGHRECA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C#N)Cl |
Origin of Product |
United States |
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